1-[2-(2-Fluorophenoxy)acetyl]-N-(3-methylpyridin-2-YL)azetidine-3-carboxamide
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Overview
Description
1-[2-(2-Fluorophenoxy)acetyl]-N-(3-methylpyridin-2-YL)azetidine-3-carboxamide is a synthetic organic compound with the molecular formula C18H18FN3O3 It is characterized by the presence of a fluorophenoxy group, a pyridinyl group, and an azetidine ring
Preparation Methods
The synthesis of 1-[2-(2-Fluorophenoxy)acetyl]-N-(3-methylpyridin-2-YL)azetidine-3-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Fluorophenoxy Acetyl Intermediate: This step involves the reaction of 2-fluorophenol with an appropriate acetylating agent under controlled conditions to form the 2-(2-fluorophenoxy)acetyl intermediate.
Coupling with 3-Methylpyridin-2-amine: The intermediate is then reacted with 3-methylpyridin-2-amine in the presence of a coupling agent to form the desired azetidine-3-carboxamide structure.
Cyclization and Purification: The final step involves cyclization to form the azetidine ring, followed by purification using chromatographic techniques to obtain the pure compound.
Industrial production methods for this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1-[2-(2-Fluorophenoxy)acetyl]-N-(3-methylpyridin-2-YL)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(2-Fluorophenoxy)acetyl]-N-(3-methylpyridin-2-YL)azetidine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(2-Fluorophenoxy)acetyl]-N-(3-methylpyridin-2-YL)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-[2-(2-Fluorophenoxy)acetyl]-N-(3-methylpyridin-2-YL)azetidine-3-carboxamide can be compared with other similar compounds, such as:
N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}norvalinamide: This compound shares a similar fluorophenoxy and pyridinyl structure but differs in the azetidine ring and carboxamide group.
Other Fluorophenoxy Derivatives: Compounds with fluorophenoxy groups exhibit similar chemical properties but may differ in their biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
1-[2-(2-fluorophenoxy)acetyl]-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-12-5-4-8-20-17(12)21-18(24)13-9-22(10-13)16(23)11-25-15-7-3-2-6-14(15)19/h2-8,13H,9-11H2,1H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMMIYOASMAAER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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